molecular formula C23H27N5O2 B6035928 N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide

N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide

Cat. No.: B6035928
M. Wt: 405.5 g/mol
InChI Key: VSVJVEJZDGHXGA-UHFFFAOYSA-N
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Description

N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide is a complex organic compound that features both indole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperazine intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acylating agents, reducing agents, and catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for further research and application.

Chemical Reactions Analysis

Types of Reactions

N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the piperazine ring can modulate the compound’s overall activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide: Unique due to its specific combination of indole and piperazine moieties.

    This compound analogs: Compounds with similar structures but different substituents on the indole or piperazine rings.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c29-22(25-10-4-12-27-13-8-19-6-1-2-7-20(19)27)15-21-23(30)26-11-14-28(21)17-18-5-3-9-24-16-18/h1-3,5-9,13,16,21H,4,10-12,14-15,17H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVJVEJZDGHXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCCCN2C=CC3=CC=CC=C32)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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